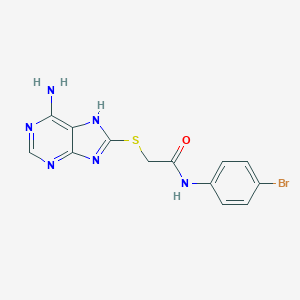![molecular formula C17H11F3N2O2 B297295 3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B297295.png)
3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione, also known as TFBDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione exerts its biological effects by binding to specific targets, such as proteins or DNA, and altering their function. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of covalent bonds with its targets, leading to changes in protein conformation or DNA structure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by targeting specific proteins involved in cell survival pathways. In neurons, this compound has been shown to modulate the activity of ion channels, leading to changes in synaptic transmission. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione, including:
1. Development of new synthetic routes for this compound that are more efficient and cost-effective.
2. Investigation of the potential of this compound as a tool for studying protein-protein interactions in living cells.
3. Exploration of the use of this compound in the development of novel materials for organic electronics and photonics.
4. Investigation of the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including materials science, organic electronics, and biomedical research. Its unique structure and mechanism of action make it a valuable tool for studying biological systems and developing new materials and therapies. Further research is needed to fully explore the potential of this compound and its derivatives in these areas.
Méthodes De Synthèse
3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione can be synthesized through a three-step process that involves the reaction of 2,4-thiazolidinedione with 4-(trifluoromethyl)benzaldehyde, followed by the addition of aniline and then phenylboronic acid. This synthetic route has been optimized to yield high-quality this compound with a purity of over 95%.
Applications De Recherche Scientifique
3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique electronic properties. In organic electronics, this compound has been incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In biomedical research, this compound has been investigated for its potential as an anti-cancer agent and as a tool for studying protein-protein interactions.
Propriétés
Formule moléculaire |
C17H11F3N2O2 |
|---|---|
Poids moléculaire |
332.28 g/mol |
Nom IUPAC |
(5E)-3-phenyl-5-[[4-(trifluoromethyl)phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-8-6-11(7-9-12)10-14-15(23)22(16(24)21-14)13-4-2-1-3-5-13/h1-10H,(H,21,24)/b14-10+ |
Clé InChI |
WISILVUZPRUYIF-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/NC2=O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)NC2=O |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297213.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)
amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297216.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]acetamide](/img/structure/B297222.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)
![Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B297237.png)
